molecular formula C10H15NO2 B1585995 2,4,6-Trimethyl-3,5-pyridinedimethanol CAS No. 633318-43-1

2,4,6-Trimethyl-3,5-pyridinedimethanol

Cat. No.: B1585995
CAS No.: 633318-43-1
M. Wt: 181.23 g/mol
InChI Key: KNWMEGUBZXQJQN-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-3,5-pyridinedimethanol is a heterocyclic compound belonging to the pyridine family. It is characterized by the presence of three methyl groups and two hydroxymethyl groups attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-3,5-pyridinedimethanol typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 2,4,6-trimethylpyridine with formaldehyde under basic conditions to introduce the hydroxymethyl groups at the 3 and 5 positions of the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-3,5-pyridinedimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

2,4,6-Trimethyl-3,5-pyridinedimethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-3,5-pyridinedimethanol involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The methyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trimethyl-3,5-pyridinedimethanol is unique due to the presence of both methyl and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

[5-(hydroxymethyl)-2,4,6-trimethylpyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-6-9(4-12)7(2)11-8(3)10(6)5-13/h12-13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWMEGUBZXQJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1CO)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376219
Record name 2,4,6-Trimethyl-3,5-pyridinedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633318-43-1
Record name 2,4,6-Trimethyl-3,5-pyridinedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Trimethyl-3,5-pyridinedimethanol
Reactant of Route 2
2,4,6-Trimethyl-3,5-pyridinedimethanol
Reactant of Route 3
2,4,6-Trimethyl-3,5-pyridinedimethanol
Reactant of Route 4
2,4,6-Trimethyl-3,5-pyridinedimethanol
Reactant of Route 5
Reactant of Route 5
2,4,6-Trimethyl-3,5-pyridinedimethanol
Reactant of Route 6
2,4,6-Trimethyl-3,5-pyridinedimethanol

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